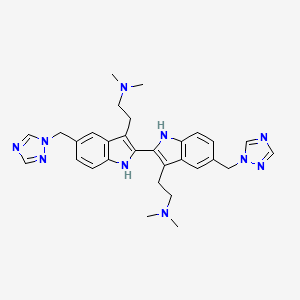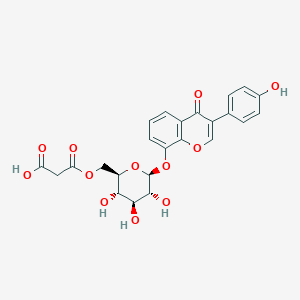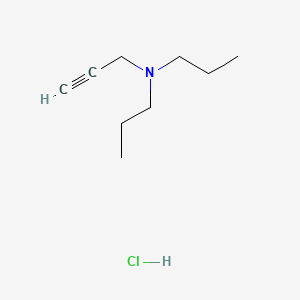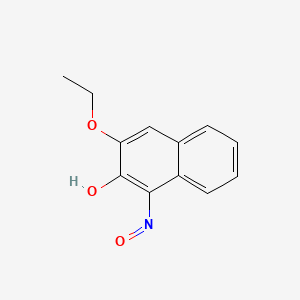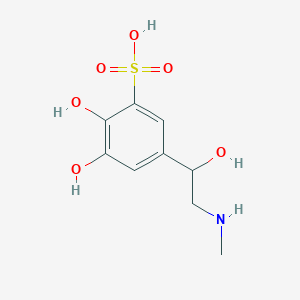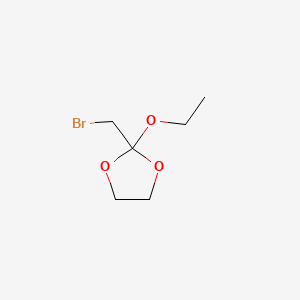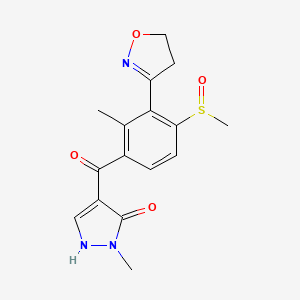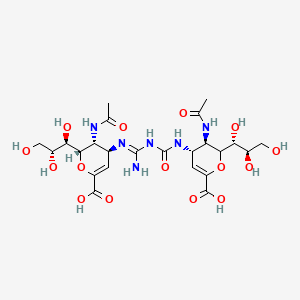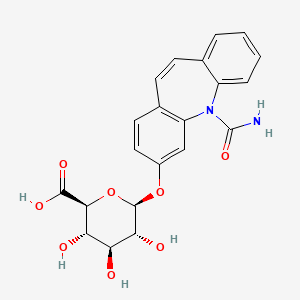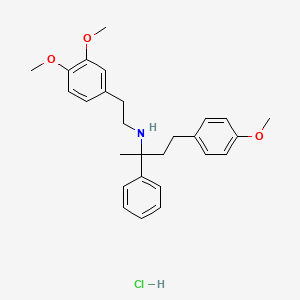![molecular formula C58H98N2O43 B13838972 Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)
Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifucosyllacto-N-hexaose I is a tri-fucosylated, non-sialylated human milk oligosaccharide. It is a complex carbohydrate found in human milk and plays a crucial role in the development of the infant’s brain, immune system, and gut microbiome. This compound is part of a larger group of human milk oligosaccharides that are known for their health benefits to infants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trifucosyllacto-N-hexaose I involves the enzymatic addition of fucose residues to a lacto-N-hexaose core. This process is typically carried out using glycosyltransferases, which catalyze the transfer of fucose from a donor molecule to specific positions on the lacto-N-hexaose structure.
Industrial Production Methods: Industrial production of Trifucosyllacto-N-hexaose I can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary glycosyltransferases to produce the desired oligosaccharide. The fermentation process is optimized to maximize yield and purity of the compound.
Types of Reactions:
Oxidation: Trifucosyllacto-N-hexaose I can undergo oxidation reactions, particularly at the hydroxyl groups present on the fucose residues.
Reduction: Reduction reactions can occur at the aldehyde or ketone groups within the oligosaccharide structure.
Substitution: Substitution reactions can involve the replacement of hydroxyl groups with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Oxidized derivatives of Trifucosyllacto-N-hexaose I with altered functional groups.
Reduction: Reduced forms of the oligosaccharide with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original hydroxyl groups.
Scientific Research Applications
Trifucosyllacto-N-hexaose I has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation processes and carbohydrate chemistry.
Biology: Investigated for its role in modulating the gut microbiome and its prebiotic effects.
Medicine: Explored for its potential in preventing infections and supporting immune system development in infants.
Industry: Utilized in the formulation of infant formulas and functional foods to mimic the beneficial effects of human milk.
Mechanism of Action
Trifucosyllacto-N-hexaose I exerts its effects through several mechanisms:
Immune Modulation: It interacts with immune cells to enhance their function and promote the development of a healthy immune system.
Prebiotic Effects: It serves as a substrate for beneficial gut bacteria, promoting their growth and activity.
Pathogen Inhibition: It can inhibit the adhesion of pathogens to the gut lining, reducing the risk of infections.
Comparison with Similar Compounds
Trifucosyllacto-N-hexaose I is unique among human milk oligosaccharides due to its specific structure and functional properties. Similar compounds include:
2’-Fucosyllactose: Another fucosylated human milk oligosaccharide with similar prebiotic and immune-modulating effects.
Lacto-N-tetraose: A non-fucosylated oligosaccharide with distinct biological activities.
Lacto-N-neotetraose: Similar in structure but with different glycosidic linkages and functional properties.
Trifucosyllacto-N-hexaose I stands out due to its tri-fucosylation, which enhances its biological activity and makes it a valuable component in infant nutrition and health research.
Properties
Molecular Formula |
C58H98N2O43 |
|---|---|
Molecular Weight |
1511.4 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C58H98N2O43/c1-12-25(68)32(75)38(81)53(88-12)99-45-21(10-65)95-52(24(60-16(5)67)46(45)100-58-49(35(78)28(71)17(6-61)93-58)103-55-40(83)34(77)27(70)14(3)90-55)101-48-30(73)22(96-57(42(48)85)98-44-19(8-63)91-50(86)37(80)36(44)79)11-87-51-23(59-15(4)66)31(74)43(20(9-64)94-51)97-56-41(84)47(29(72)18(7-62)92-56)102-54-39(82)33(76)26(69)13(2)89-54/h12-14,17-58,61-65,68-86H,6-11H2,1-5H3,(H,59,66)(H,60,67)/t12-,13-,14-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40-,41+,42-,43+,44+,45+,46+,47-,48-,49-,50?,51+,52-,53-,54-,55+,56-,57-,58-/m0/s1 |
InChI Key |
VBPHCAMTSUYLFQ-YQXFHCIFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O[C@H]5[C@@H]([C@H](O[C@H]([C@H]5O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O[C@H]9[C@H]([C@@H]([C@@H]([C@@H](O9)C)O)O)O)O)O)NC(=O)C)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)O)O)O)O)O)NC(=O)C)O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
